![molecular formula C22H22N2O4 B3459399 N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3459399.png)
N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide
Übersicht
Beschreibung
N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. It has been studied extensively for its potential use in treating various types of cancer, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide inhibits protein kinase BTK, which is involved in B-cell receptor signaling. BTK is essential for the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. Inhibition of BTK leads to the apoptosis of cancer cells and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide has been shown to induce apoptosis in cancer cells and suppress autoimmune responses in animal models. It has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. However, the synthesis of N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide is complex and requires expertise in organic chemistry. Additionally, the cost of N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide may limit its use in large-scale experiments.
Zukünftige Richtungen
The potential applications of N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide are vast, and future research should focus on its use in treating various types of cancer, autoimmune diseases, and inflammatory disorders. Additionally, the development of more efficient and cost-effective synthesis methods for N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide may increase its availability for research purposes. Finally, the identification of biomarkers that predict response to N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide may improve patient selection and treatment outcomes.
In conclusion, N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide is a small molecule inhibitor that has shown promising results in treating various types of cancer, autoimmune diseases, and inflammatory disorders. Its specificity for BTK reduces the risk of off-target effects, but its complex synthesis and cost may limit its use in large-scale experiments. Future research should focus on its potential applications and the development of more efficient and cost-effective synthesis methods.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide has been extensively studied for its potential use in treating various types of cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. This inhibition leads to the apoptosis of cancer cells and the suppression of autoimmune responses.
Eigenschaften
IUPAC Name |
N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(2)14-28-19-10-8-16(9-11-19)21(25)23-17-5-3-6-18(13-17)24-22(26)20-7-4-12-27-20/h3-13,15H,14H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTIQMOFMPWMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3459320.png)
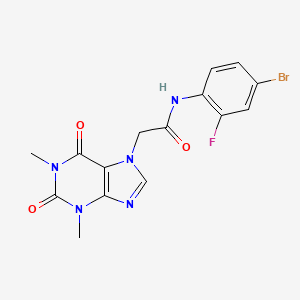
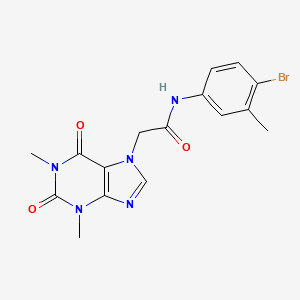

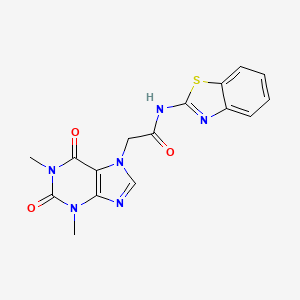

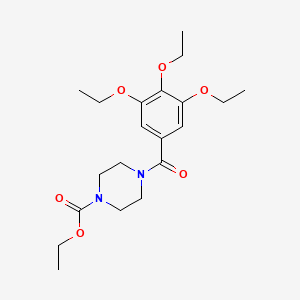
![N-[3-(acetylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3459365.png)
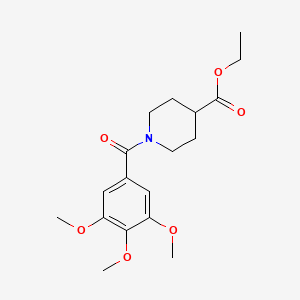
![N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3459380.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B3459387.png)
![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide](/img/structure/B3459393.png)
![N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3459407.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3459408.png)